molecular formula C6H3BrClNO2 B596616 3-Bromo-2-chloropyridine-4-carboxylic acid CAS No. 1214323-32-6

3-Bromo-2-chloropyridine-4-carboxylic acid

Cat. No.: B596616
CAS No.: 1214323-32-6
M. Wt: 236.449
InChI Key: CBDQVZVCRLQAOD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropyridine-4-carboxylic acid: is an organic compound with the molecular formula C6H3BrClNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloropyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine-4-carboxylic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the carboxylic acid group allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2-Bromo-3-chloropyridine-4-carboxylic acid
  • 3-Bromo-2-fluoropyridine-4-carboxylic acid
  • 3-Chloro-2-bromopyridine-4-carboxylic acid

Comparison: 3-Bromo-2-chloropyridine-4-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain chemical syntheses and applications .

Properties

IUPAC Name

3-bromo-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDQVZVCRLQAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680569
Record name 3-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-32-6
Record name 3-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloropyridine-4-carboxylic acid
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